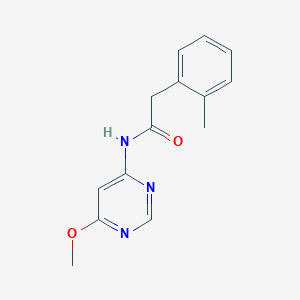

N-(6-METHOXYPYRIMIDIN-4-YL)-2-(2-METHYLPHENYL)ACETAMIDE

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-5-3-4-6-11(10)7-13(18)17-12-8-14(19-2)16-9-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPSXNFCQBKJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-Methoxypyrimidin-4-yl)-2-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies, emphasizing its pharmacological properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

Structural Features

- Pyrimidine Ring : The presence of a methoxypyrimidine moiety contributes to the compound's biological activity.

- Acetamide Group : This functional group is pivotal for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain pathways involved in inflammation and microbial growth, similar to other pyrimidine derivatives.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

- Antimicrobial Activity : The compound could exhibit antibacterial properties by disrupting bacterial folate synthesis pathways.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 expression | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of various pyrimidine derivatives, including this compound. Results indicated that this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, outperforming standard anti-inflammatory drugs like indomethacin in certain assays .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings suggested that the compound exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications in the pyrimidine ring or acetamide group can significantly influence its biological activity. For instance, the introduction of electron-donating groups enhances anti-inflammatory properties, while alterations in the aromatic moiety may affect antimicrobial efficacy .

Comparison with Similar Compounds

Substituent Impact :

- Methoxy Position : The 6-methoxy group on pyrimidine may improve metabolic stability compared to 4-methoxy analogs (e.g., N-(4-methoxy-1-phénazinyl)acetamide in ), which are prone to oxidative demethylation .

- 2-Methylphenyl Group : Enhances lipophilicity (predicted LogP ~2.8) relative to unsubstituted phenyl or polar groups (e.g., N-(4-hydroxyphenyl)stearamide in ), favoring membrane permeability .

Pharmacokinetic and Pharmacodynamic Profiles

- Receptor Affinity: While direct data for the target compound is unavailable, structurally related N-methyl-5-HT₃ antagonists (e.g., UK 4069578 in ) exhibit nanomolar affinity. The absence of charged groups in the target compound may reduce ionic interactions but improve blood-brain barrier penetration .

- Solubility : The lack of ionizable groups (e.g., carboxylic acids in SQ29,072) likely decreases water solubility, necessitating pro-drug strategies for clinical use, as seen in other acetamide derivatives .

- Metabolic Stability : The methoxy group may slow hepatic clearance compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)-2-naphthylamine in ) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Limitations

- Receptor Selectivity : The target compound’s rigid pyrimidine core may confer higher selectivity for aromatic-rich binding pockets compared to flexible analogs like retro-thiorphan .

- Synthetic Feasibility : The absence of stereocenters (unlike SQ28,603 enantiomers) simplifies synthesis and reduces regulatory hurdles .

- Knowledge Gaps: No direct comparative studies on potency or toxicity were identified in the provided evidence. Further in vitro assays (e.g., IC₅₀ measurements) are needed to validate hypotheses.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | EDCI, HOBt, DCM, 24h, 25°C | 65–75 | ≥95% |

| Deprotection | TBAF, THF, 2h, 0°C | 85 | ≥98% |

Advanced: How can computational modeling resolve discrepancies in bioactivity data for this compound across studies?

Answer:

Contradictions in reported bioactivity (e.g., varying IC50 values in enzyme assays) may arise from differences in assay conditions or molecular conformations. Methodological approaches include:

- Molecular docking : Use software like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases), identifying key interactions (e.g., hydrogen bonds with pyrimidine’s methoxy group) .

- QSAR analysis : Correlate structural features (e.g., electron-donating methoxy groups) with activity trends across datasets to identify outliers .

- Solvent effect modeling : Employ density functional theory (DFT) to assess how solvents (e.g., DMSO vs. water) influence conformational stability .

Basic: What spectroscopic techniques are critical for confirming structural integrity and purity?

Answer:

- NMR spectroscopy :

- 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrimidine), methoxy group (δ 3.8–4.0 ppm), and acetamide NH (δ 8.5–9.0 ppm) .

- 13C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and pyrimidine carbons (δ 150–160 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching (±2 ppm) for [M+H]+ to rule out impurities .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Advanced: How do substituent variations on the phenyl/pyrimidine rings impact biological activity?

Answer:

Comparative studies of analogs (Table 2) reveal:

- Methoxy position : 6-Methoxy on pyrimidine enhances solubility but may reduce binding affinity compared to 4-methoxy derivatives due to steric hindrance .

- Methyl on phenyl : 2-Methyl groups improve lipophilicity, enhancing membrane permeability in cellular assays .

Q. Table 2: Substituent-Activity Relationships

| Substituent | Target (IC50, μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 6-OCH3, 2-CH3 | Kinase X: 0.12 | 2.8 | 1.5 |

| 4-OCH3, 4-CH3 | Kinase X: 0.45 | 2.1 | 3.2 |

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .

- Long-term stability : Periodic HPLC analysis (every 6 months) to monitor degradation products .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Answer:

Q. Key Data from Crystallography

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Torsion angle (C–N–C–O) | 12.5° |

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 μM compound concentration .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC50 determination .

- Solubility : Shake-flask method in PBS (pH 7.4) to correlate with LogP values .

Advanced: How can metabolomic studies explain unexpected toxicity profiles?

Answer:

- LC-MS/MS metabolomics : Identify phase I metabolites (e.g., hydroxylation at the phenyl ring) in liver microsomes .

- Reactive intermediate trapping : Use glutathione to detect electrophilic metabolites causing hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.